Boc-Ser(Ala-Fmoc)-OH
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Overview
Description
“Boc-Ser(Ala-Fmoc)-OH” is a compound used in peptide synthesis. It involves the use of Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which are used to prevent unwanted side reactions during the synthesis process1.
Synthesis Analysis
The synthesis of “Boc-Ser(Ala-Fmoc)-OH” likely involves solid-phase peptide synthesis, a method of choice for producing synthetic peptides1. This method involves the sequential addition of amino acids to a growing peptide chain attached to insoluble resin beads1.
Molecular Structure Analysis
The molecular structure of “Boc-Ser(Ala-Fmoc)-OH” would consist of the amino acids serine (Ser) and alanine (Ala), protected by the Fmoc and Boc groups respectively. The exact structure would depend on the specific synthesis protocol used1.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-Ser(Ala-Fmoc)-OH” would include the coupling of the amino acids using suitable reagents, and the selective removal of the Fmoc and Boc protecting groups at the appropriate stages1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-Ser(Ala-Fmoc)-OH” would be influenced by the properties of the amino acids serine and alanine, as well as the Fmoc and Boc protecting groups1.Scientific Research Applications
Peptide Synthesis Techniques
- Boc-Ser(Ala-Fmoc)-OH has been used in various peptide synthesis methods. For instance, the Merrifield peptide synthesis, which utilizes Fmoc as the N-α-protecting group in the solid-phase synthesis of peptides, is an example. This technique allows for the monitoring and quantitative analysis of the deprotection process of the Fmoc group, crucial in peptide chain formation. The Fmoc group notably influences the secondary structure of the peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).
Protection Groups in Peptide Synthesis
- Boc-Ser(Ala-Fmoc)-OH plays a critical role as a protecting group in peptide synthesis. The use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis is one such application, where derivatives like Fmoc-Ser(PO3Tc2)-OH are used for efficient peptide synthesis (Paquet, 2009).
Synthesis of Phosphorylated Peptides
- In the synthesis of selectively phosphorylated peptides, compounds like Boc-Ser(Ala-Fmoc)-OH are utilized. An example includes the solid phase synthesis of phosphopeptides where the peptide is assembled without side-chain protection on Ser and Tyr, using Boc for N-terminal protection. This method results in high yield and purity of phosphopeptides, demonstrating the versatility of Boc-Ser(Ala-Fmoc)-OH in peptide synthesis (Stærkær et al., 1991).
Advanced Peptide Synthesis Technologies
- Boc-Ser(Ala-Fmoc)-OH is also integral in advanced peptide synthesis technologies like the synthesis of protected derivatives and short peptides of antAib, a novel amino acid. This demonstrates the compound's utility in creating complex peptide structures with unique properties (Lohier et al., 2006).
Synthesis of Hydrophobic Peptides
- The compound has been employed in the synthesis of hydrophobic peptides, useful in applications like cancer vaccinations. In one study, Boc-Ser- OH was used as a hydrolysis-labile ester provider in the solid phase synthesis of a peptide with Fmoc chemistry (Shakoori & Gangakhedkar, 2014).
Safety And Hazards
The safety and hazards associated with “Boc-Ser(Ala-Fmoc)-OH” would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it1.
Future Directions
The future directions for the use of “Boc-Ser(Ala-Fmoc)-OH” and similar compounds could include the development of new synthetic peptides for use as drugs or research tools1.
Please note that the information provided is based on a general understanding of peptide synthesis and the use of Fmoc and Boc protecting groups. For more specific information, please refer to the relevant scientific literature1.
properties
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCOUIAJPRCEQ-BTYIYWSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(Fmoc-Ala)-OH |
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